molecular formula C8H5NO2S B1406116 6-Hydroxybenzo[d]thiazole-2-carbaldehyde CAS No. 1261744-69-7

6-Hydroxybenzo[d]thiazole-2-carbaldehyde

Cat. No.: B1406116
CAS No.: 1261744-69-7
M. Wt: 179.2 g/mol
InChI Key: RHNVXSLNYDENJA-UHFFFAOYSA-N
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Description

6-Hydroxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound that contains both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxybenzo[d]thiazole-2-carbaldehyde typically involves the reaction of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, catalyzed by glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxybenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 6-Hydroxybenzo[d]thiazole-2-carboxylic acid.

    Reduction: 6-Hydroxybenzo[d]thiazole-2-methanol.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-Hydroxybenzo[d]thiazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxybenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes in microorganisms. Molecular docking studies have shown that benzothiazole derivatives can bind to target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxybenzo[d]thiazole-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.

    2-Cyano-6-hydroxybenzothiazole: Another benzothiazole derivative with a cyano group.

    6-Hydroxy-1,3-benzothiazole-2-carbonitrile: Similar compound with a carbonitrile group.

Uniqueness

6-Hydroxybenzo[d]thiazole-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that are not possible with its nitrile or cyano counterparts. This functional group also contributes to its potential biological activities and applications in drug development.

Properties

IUPAC Name

6-hydroxy-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-8-9-6-2-1-5(11)3-7(6)12-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNVXSLNYDENJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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